molecular formula C8H10KO13Sb B3260545 Potassium antimony tartrate hydrate CAS No. 331753-56-1

Potassium antimony tartrate hydrate

Cat. No.: B3260545
CAS No.: 331753-56-1
M. Wt: 475.02 g/mol
InChI Key: BLJSNFJFAWGMFS-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium antimony tartrate hydrate is typically prepared by reacting potassium hydrogen tartrate with antimony trioxide. The reaction proceeds as follows: [ 2 \text{KOH} + \text{Sb}_2\text{O}_3 + 2 (\text{HOCHCO}_2\text{H}) \rightarrow \text{K}_2\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2 + 3 \text{H}_2\text{O} ] The reaction is carried out in an aqueous medium, and the product is obtained as a hydrate .

Industrial Production Methods

In industrial settings, the preparation involves dissolving tartaric acid in deionized water to obtain tartaric acid liquor, which is then reacted with antimony trichloride at a controlled temperature of 90-120°C for 0.5-2 hours. The resulting solution is cooled, concentrated, and the solid product is washed with an organic solvent to obtain pure potassium antimony tartrate .

Chemical Reactions Analysis

Types of Reactions

Potassium antimony tartrate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium antimony tartrate hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Potassium antimony tartrate hydrate is unique compared to other antimony compounds due to its specific chemical structure and historical medical use. Similar compounds include:

This compound stands out due to its historical significance and specific applications in both medicine and industry.

Properties

IUPAC Name

potassium;antimony(3+);2,3-dihydroxybutanedioate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6O6.K.H2O.Sb/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;1H2;/q;;+1;;+3/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJSNFJFAWGMFS-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[Sb+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KO13Sb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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